An In-depth Technical Guide to 2,4,5-Trichloropyrimidine
An In-depth Technical Guide to 2,4,5-Trichloropyrimidine
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2,4,5-trichloropyrimidine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties
2,4,5-Trichloropyrimidine is a functionalized heterocyclic compound, notable for its role as a versatile intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical industry.[1]
Physical and Chemical Properties
The key physical and chemical properties of 2,4,5-trichloropyrimidine are summarized in the table below.
| Property | Value |
| CAS Number | 5750-76-5[2] |
| Molecular Formula | C₄HCl₃N₂[2][3] |
| Molecular Weight | 183.42 g/mol [2][3] |
| Appearance | Colorless to pale yellow or light orange clear liquid[4] |
| Boiling Point | 258.5°C at 760 mmHg; 96°C at 12 mmHg; 84°C at 1.0 mmHg[4][5] |
| Density | 1.6001 g/mL at 25°C[6][7] |
| Refractive Index | n20/D 1.574[6][7] |
| Solubility | Not miscible or difficult to mix in water[5] |
| Flash Point | >110°C (>230°F) |
Spectral Data
Spectral data for 2,4,5-trichloropyrimidine is available, with key identifiers listed below. Detailed spectra, including FT-IR and Mass Spectrometry (GC-MS), can be found in public databases such as PubChem.[7]
| Data Type | Availability/Reference |
| ¹H NMR | Data for structurally similar compounds are available, suggesting the single proton on the pyrimidine (B1678525) ring would appear as a singlet in the aromatic region. |
| ¹³C NMR | Spectral data for related trichloropyrimidines are available and can be used for comparative analysis.[6] |
| IR Spectroscopy | FT-IR and ATR-IR spectra are available on PubChem.[7] |
| Mass Spectrometry | GC-MS data is available on PubChem, with major peaks at m/z 182, 184, and 147.[7] |
Synthesis of 2,4,5-Trichloropyrimidine
The synthesis of 2,4,5-trichloropyrimidine typically involves the chlorination of a pyrimidine precursor. A common and well-documented method starts from uracil (B121893), proceeding via a 5-chlorouracil (B11105) intermediate.
Synthetic Workflow
The following diagram illustrates a typical two-step synthesis of 2,4,5-trichloropyrimidine from uracil.
Caption: Two-step synthesis of 2,4,5-trichloropyrimidine.
Experimental Protocol: Synthesis from Uracil
A method for the preparation of 2,4,5-trichloropyrimidine starting from uracil is described in the patent literature and involves two main steps.[8]
Step 1: Synthesis of 5-Chlorouracil [8]
-
Add water to a reactor and cool. While stirring, add 98% sulfuric acid, maintaining a temperature of 30-35°C.
-
Add uracil to the acidic solution.
-
Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 5-25°C.
-
Continue stirring until the uracil is completely consumed.
-
Heat the mixture to 95-100°C, then cool to 5-25°C.
-
Filter the resulting solid and dry to obtain 5-chlorouracil.
Step 2: Synthesis of 2,4,5-Trichloropyrimidine [8]
-
In a separate reactor, dissolve 5-chlorouracil in chloroform (B151607) and add N,N-dimethylformamide (DMF).
-
With stirring, add bis(trichloromethyl) carbonate to the mixture.
-
Heat the reaction to 60-65°C and maintain until the 5-chlorouracil is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and concentrate it to obtain 2,4,5-trichloropyrimidine.
Chemical Reactivity and Applications
The three chlorine atoms on the pyrimidine ring of 2,4,5-trichloropyrimidine make it a highly reactive and versatile building block in organic synthesis. It is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]
Role in Drug Development
2,4,5-Trichloropyrimidine is a key intermediate in the synthesis of several targeted anti-cancer therapies.[1] It serves as a precursor for potent and selective inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK-5): A target in certain types of non-small cell lung cancer and other malignancies.[1]
-
Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of various cancers, including lung and colorectal cancer.[1]
The following diagram illustrates the central role of 2,4,5-trichloropyrimidine as a synthetic intermediate.
Caption: 2,4,5-Trichloropyrimidine as a key synthetic intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction using 2,4,5-trichloropyrimidine.[9]
Reaction of 2,4,5-Trichloropyrimidine with Pyrrolidine (B122466) [9]
-
To a solution of HPMC (0.1 wt% in deionized water, 0.5 mL) in a microwave vial equipped with a magnetic stir bar, add 2,4,5-trichloropyrimidine (57 µL, 0.5 mmol, 1.0 equiv).
-
Add pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv) followed by potassium hydroxide (B78521) (28 mg, 0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Upon completion, add dichloromethane (B109758) (DCM, 3 mL) and stir vigorously for 5-10 minutes to extract the product.
-
Separate the organic layer for further purification and analysis.
Safety and Handling
2,4,5-Trichloropyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements
The following GHS hazard statements are associated with 2,4,5-trichloropyrimidine:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In some reports, it is also classified with H314: Causes severe skin burns and eye damage.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
2,4,5-Trichloropyrimidine is a chemical intermediate of significant industrial importance, particularly in the synthesis of pharmaceuticals for oncology. Its high reactivity, stemming from the three chlorine substituents on the pyrimidine ring, makes it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 3. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 6. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]
- 7. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
